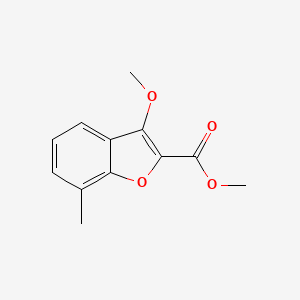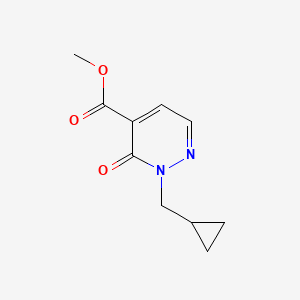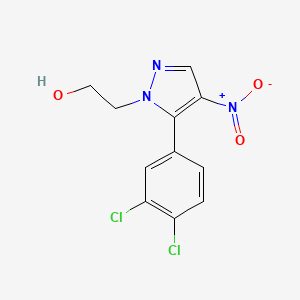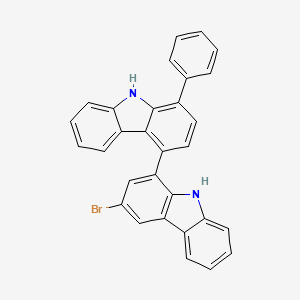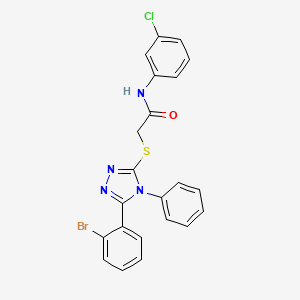
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。トリアゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始めて、複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なニトリルを含む環化反応によって形成されます。
ブロモフェニル基とフェニル基の導入: ブロモフェニル基とフェニル基は、置換反応によって導入され、多くの場合、臭素化とフリーデル・クラフツアシル化を使用します。
チオエーテルの形成: チオエーテル結合は、トリアゾール中間体をチオール化合物と反応させることによって形成されます。
アセトアミドの形成:
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、触媒、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、アミンまたはアルコールの形成につながる可能性があります。
置換: 臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 求核置換反応は、アジ化ナトリウムやチオシアン酸カリウムなどの試薬を使用して行うことができます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアミンまたはアルコールを生成する可能性があります。
科学研究の応用
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探る研究が進められています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、次のようにしてその効果を発揮する可能性があります。
酵素の阻害: 酵素の活性部位に結合し、その正常な機能を阻害することができます。
受容体の調節: この化合物は、細胞表面の受容体と相互作用し、細胞シグナル伝達経路を変化させることができます。
タンパク質間相互作用の破壊: タンパク質間の相互作用を妨害し、さまざまな細胞プロセスに影響を与えることができます。
類似の化合物との比較
類似の化合物
2-((5-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミド: ブロモフェニル基がありません。
2-((5-(2-ブロモフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミド: フェニル基がありません。
独自性
2-((5-(2-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-クロロフェニル)アセトアミドは、ブロモフェニル基とフェニル基の両方が存在するため、その生物活性と化学反応性を高めることができます。この官能基の組み合わせにより、類似の化合物と比較して、幅広い用途と相互作用が可能になります。
類似化合物との比較
Similar Compounds
2-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide: Lacks the bromophenyl group.
2-((5-(2-Bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide: Lacks the phenyl group.
Uniqueness
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to the presence of both bromophenyl and phenyl groups, which can enhance its biological activity and chemical reactivity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds.
特性
分子式 |
C22H16BrClN4OS |
|---|---|
分子量 |
499.8 g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H16BrClN4OS/c23-19-12-5-4-11-18(19)21-26-27-22(28(21)17-9-2-1-3-10-17)30-14-20(29)25-16-8-6-7-15(24)13-16/h1-13H,14H2,(H,25,29) |
InChIキー |
IOMLLHQWTGDFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


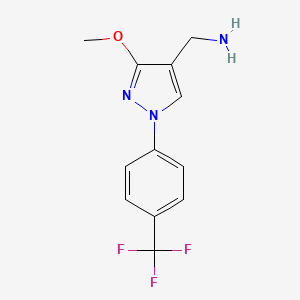
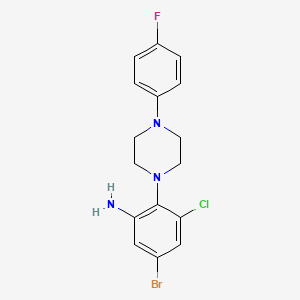
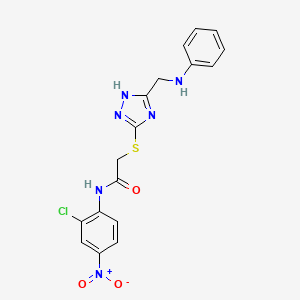
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
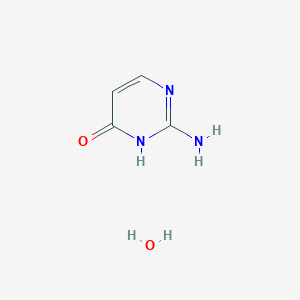
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
